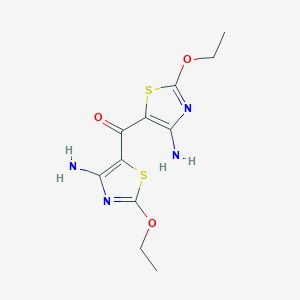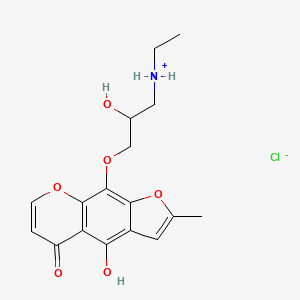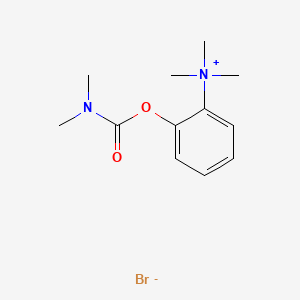
3-(Trichloroacetylhydrazino)-5-(4-chlorophenyl)-1,2,4-triazine, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trichloroacetylhydrazino)-5-(4-chlorophenyl)-1,2,4-triazine, hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trichloroacetylhydrazino group attached to a triazine ring, which is further substituted with a 4-chlorophenyl group. The hydrochloride form of this compound enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trichloroacetylhydrazino)-5-(4-chlorophenyl)-1,2,4-triazine, hydrochloride typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with trichloroacetic anhydride to introduce the trichloroacetyl group. The final step involves the cyclization of the intermediate with cyanogen chloride to form the triazine ring, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trichloroacetylhydrazino)-5-(4-chlorophenyl)-1,2,4-triazine, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The triazine ring and the phenyl group can undergo nucleophilic substitution reactions, where substituents are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted triazines and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Trichloroacetylhydrazino)-5-(4-chlorophenyl)-1,2,4-triazine, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Trichloroacetylhydrazino)-5-(4-chlorophenyl)-1,2,4-triazine, hydrochloride involves its interaction with specific molecular targets and pathways. The trichloroacetylhydrazino group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes and proteins, thereby exerting its biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.
Eigenschaften
CAS-Nummer |
70551-94-9 |
|---|---|
Molekularformel |
C11H8Cl5N5O |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]-[(2,2,2-trichloroacetyl)amino]azanium;chloride |
InChI |
InChI=1S/C11H7Cl4N5O.ClH/c12-7-3-1-6(2-4-7)8-5-16-19-10(17-8)20-18-9(21)11(13,14)15;/h1-5H,(H,18,21)(H,17,19,20);1H |
InChI-Schlüssel |
WJZUGADEQOPAPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CN=NC(=N2)[NH2+]NC(=O)C(Cl)(Cl)Cl)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



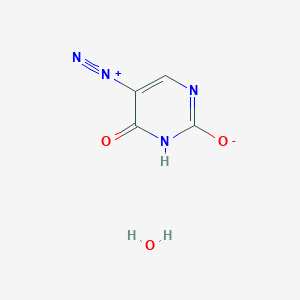
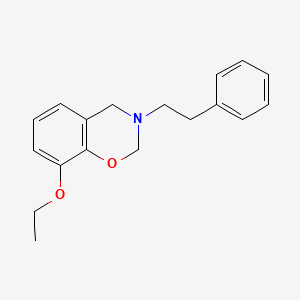
![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
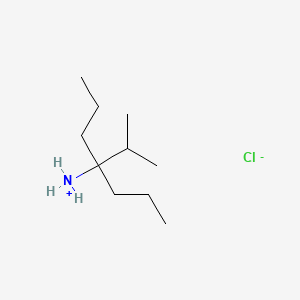

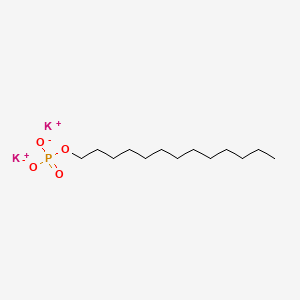

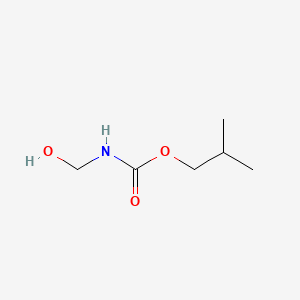
![3-[[1-(2,5-Dioxopyrrolidin-1-yl)ethyl][3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile](/img/structure/B13771214.png)
